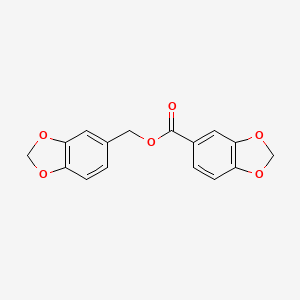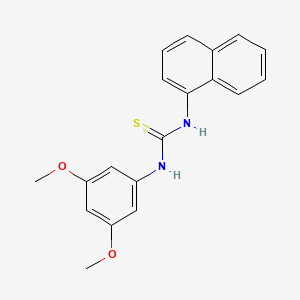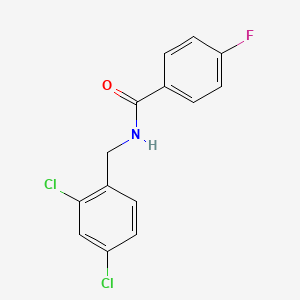
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate, also known as MDMA, is a synthetic compound that has been widely studied for its potential therapeutic uses. MDMA is a member of the phenethylamine class of compounds and is structurally similar to both amphetamines and hallucinogens. MDMA has been shown to have a range of biochemical and physiological effects, including the release of serotonin, dopamine, and norepinephrine.
作用机制
The mechanism of action of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is complex and not fully understood. This compound is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the release of serotonin, dopamine, and norepinephrine. These neurotransmitters are responsible for a range of effects, including increased heart rate, blood pressure, and body temperature. This compound also has the potential to cause dehydration, hyperthermia, and hyponatremia.
实验室实验的优点和局限性
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has several advantages as a research tool, including its ability to enhance empathy and reduce fear. This makes it a promising candidate for use in psychotherapy and other therapeutic applications. However, there are also several limitations to the use of this compound in lab experiments, including the potential for adverse effects such as dehydration and hyperthermia. Additionally, the complex synthesis process and potential legal and ethical issues surrounding the use of this compound can make it difficult to study.
未来方向
There are several potential future directions for research on 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate, including further exploration of its potential therapeutic uses in psychotherapy and other applications. Additionally, there is a need for further research into the potential adverse effects of this compound and ways to mitigate these effects. Finally, there is a need for continued research into the mechanism of action of this compound and its effects on the brain and body.
合成方法
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is typically synthesized using a two-step process, starting with the precursor safrole. The first step involves the conversion of safrole to isosafrole, which is then converted to this compound using reagents such as hydrobromic acid and hydrogen gas. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has been studied extensively for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD). This compound has been shown to enhance empathy and reduce fear, making it a promising candidate for use in psychotherapy. Other potential therapeutic uses for this compound include the treatment of anxiety, depression, and addiction.
属性
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-16(11-2-4-13-15(6-11)22-9-20-13)18-7-10-1-3-12-14(5-10)21-8-19-12/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPTUNHKEQKODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345936 |
Source


|
| Record name | Piperonylic acid piperonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3005-52-5 |
Source


|
| Record name | Piperonylic acid piperonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)


![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)
![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)

![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)

![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)
![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)

![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)